molecular formula C12H10ClNO3S2 B10908670 (5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-chloro-4,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10908670
M. Wt: 315.8 g/mol
InChI Key: PVRRCAXMBSOURY-UITAMQMPSA-N
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Description

5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a chlorinated aromatic ring, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: Due to its chemical stability and unique electronic properties, this compound can be used in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound’s interactions with enzymes and proteins make it useful in studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s thiazolidinone ring is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Benzaldehyde Derivatives: Compounds like 3-chloro-4,5-dimethoxybenzaldehyde are structurally related and can be used as starting materials for synthesizing various derivatives.

Uniqueness

5-[(Z)-1-(3-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10ClNO3S2

Molecular Weight

315.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10ClNO3S2/c1-16-8-4-6(3-7(13)10(8)17-2)5-9-11(15)14-12(18)19-9/h3-5H,1-2H3,(H,14,15,18)/b9-5-

InChI Key

PVRRCAXMBSOURY-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=S)S2)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)Cl)OC

Origin of Product

United States

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